molecular formula C20H22N2O3 B2381795 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 2034520-39-1

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B2381795
CAS No.: 2034520-39-1
M. Wt: 338.407
InChI Key: HJXKPQSSMFYUGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, Phenyl(pyrrolidin-1-yl)methanone, is 175.23 .

Scientific Research Applications

Molecular Structure Analysis

  • Crystal and Molecular Structure Analysis : A study by Lakshminarayana et al. (2009) on a similar compound emphasized the importance of X-ray diffraction (XRD) in determining the crystal and molecular structure, providing insights into intermolecular interactions and potential applications in material science or drug design (Lakshminarayana et al., 2009).

Synthetic Methodologies

  • Stereospecific Synthesis of Pyrrolidines : Oliveira Udry et al. (2014) demonstrated the stereospecific synthesis of pyrrolidines, highlighting the potential for generating enantiomerically pure compounds with defined stereochemistry, which is crucial for the development of pharmaceuticals and agrochemicals (Oliveira Udry et al., 2014).

Biological Activity

  • Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds with structural motifs similar to the query compound and tested them for antimicrobial activity. Their findings suggest the potential for developing new antimicrobial agents based on structural modifications of the core molecule (Kumar et al., 2012).

Structural and DFT Studies

  • Crystal Structure and DFT Study : Huang et al. (2021) performed a detailed study on boric acid ester intermediates, emphasizing the role of density functional theory (DFT) calculations in predicting molecular structures and physicochemical properties, which can inform the design of new materials or drug candidates (Huang et al., 2021).

Mechanistic Insights

  • Inhibition Mechanisms : Frank et al. (1989) explored the inhibition mechanisms of methanol dehydrogenase by cyclopropane-derived inhibitors, providing a basis for understanding how structural elements within compounds can influence biological activity, potentially guiding the design of enzyme inhibitors (Frank et al., 1989).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, Phenyl(pyrrolidin-1-yl)methanone has hazard statements H302-H312-H332 .

Future Directions

The future directions of research involving similar compounds could involve the development of a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology could further provide a privileged pyridine scaffold containing biologically relevant molecules .

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(22-11-9-18(13-22)24-14-15-7-8-15)16-4-3-5-17(12-16)25-19-6-1-2-10-21-19/h1-6,10,12,15,18H,7-9,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXKPQSSMFYUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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